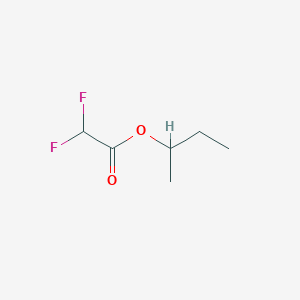
Butan-2-yl difluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butan-2-yl difluoroacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a butan-2-yl group attached to a difluoroacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butan-2-yl difluoroacetate typically involves the esterification of butan-2-ol with difluoroacetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve a high yield of the desired ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher efficiency and yield. The use of advanced catalysts and optimized reaction parameters are crucial in industrial production to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Butan-2-yl difluoroacetate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce butan-2-ol and difluoroacetic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur where the difluoroacetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: Butan-2-ol and difluoroacetic acid.
Reduction: Butan-2-ol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Butan-2-yl difluoroacetate has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of butan-2-yl difluoroacetate involves its interaction with specific molecular targets and pathways. For example, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water, facilitated by acid or base catalysts. In reduction reactions, the ester is converted to an alcohol through the transfer of hydride ions from the reducing agent.
Comparison with Similar Compounds
Similar Compounds
Ethyl bromodifluoroacetate: Similar in structure but contains a bromine atom instead of a butan-2-yl group.
Methyl difluoroacetate: Contains a methyl group instead of a butan-2-yl group.
Uniqueness
Butan-2-yl difluoroacetate is unique due to the presence of the butan-2-yl group, which can influence its reactivity and physical properties compared to other difluoroacetate esters. This uniqueness can be leveraged in specific applications where the butan-2-yl group provides advantageous properties.
Properties
CAS No. |
62223-11-4 |
|---|---|
Molecular Formula |
C6H10F2O2 |
Molecular Weight |
152.14 g/mol |
IUPAC Name |
butan-2-yl 2,2-difluoroacetate |
InChI |
InChI=1S/C6H10F2O2/c1-3-4(2)10-6(9)5(7)8/h4-5H,3H2,1-2H3 |
InChI Key |
LZILCWHLXGNCJX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC(=O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















